

Fluvalinate-d5: A Technical Guide to Certificate of Analysis and Documentation

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Compound of Interest

Compound Name: Fluvalinate-d5

Cat. No.: B12415712

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the documentation and analysis of **Fluvalinate-d5**, a deuterated internal standard crucial for the accurate quantification of the insecticide and acaricide, fluvalinate. This document details the expected data found in a Certificate of Analysis (CofA), outlines key experimental protocols for its characterization, and presents relevant data in a structured format for ease of reference.

Quantitative Data Summary

The following tables summarize the typical quantitative data provided in a Certificate of Analysis for **Fluvalinate-d5**. These values should be confirmed with a lot-specific CofA from the supplier.

Table 1: Physicochemical and Isotopic Data

Parameter	Specification	Method
Chemical Formula	C ₂₆ H ₁₇ D ₅ ClF ₃ N ₂ O ₃	-
Molecular Weight	507.95 g/mol	Mass Spectrometry
Chemical Purity	≥ 98%	HPLC-DAD, GC-MS
Isotopic Enrichment	≥ 99 atom % D	Mass Spectrometry
d ₅ Content	≤ 1%	Mass Spectrometry

Table 2: Analytical and Safety Data

Parameter	Specification	Reference
Appearance	Viscous oil	SDS
Solubility	Soluble in organic solvents such as acetonitrile, ethyl acetate, and methanol. Insoluble in water.[1]	Supplier Data
Storage	Store at -20°C for long-term stability.	Supplier Recommendation
Safety	Refer to the Safety Data Sheet (SDS) for detailed handling and safety precautions.	SDS

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of **Fluvalinate-d5** are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of **Fluvalinate-d5** using HPLC with a Diode Array Detector (DAD).

Instrumentation:

- HPLC system equipped with a quaternary pump, autosampler, and DAD.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).

Procedure:

- Sample Preparation: Prepare a stock solution of **Fluvalinate-d5** in acetonitrile at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to a final concentration of 10 μ g/mL with the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20, v/v).[2]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.[2]
 - Injection Volume: 10 μ L.[2]
 - DAD Wavelength: 256 nm.[2]
- Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic enrichment of **Fluvalinate-d5**.

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-MS).

Procedure:

- Sample Preparation: Prepare a dilute solution of **Fluvalinate-d5** in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.
- LC-MS Analysis:
 - LC Conditions: Use a short C18 column with a rapid gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure sample introduction and ionization.
 - MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Range: m/z 100-1000.
 - Data Acquisition: Full scan mode.
- Data Analysis: The mass spectrum will show a peak corresponding to the $[M+H]^+$ ion of **Fluvalinate-d5** (expected m/z \approx 509.15). The isotopic distribution is analyzed to determine the percentage of the d₅ isotopologue relative to the sum of all detected isotopologues (d₀ to d₅).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Fluvalinate-d5** and the position of the deuterium labels. While specific NMR data for **Fluvalinate-d5** is not publicly available, the expected spectra can be inferred from the data for non-deuterated fluvalinate, with the absence of signals corresponding to the deuterated positions.

Instrumentation:

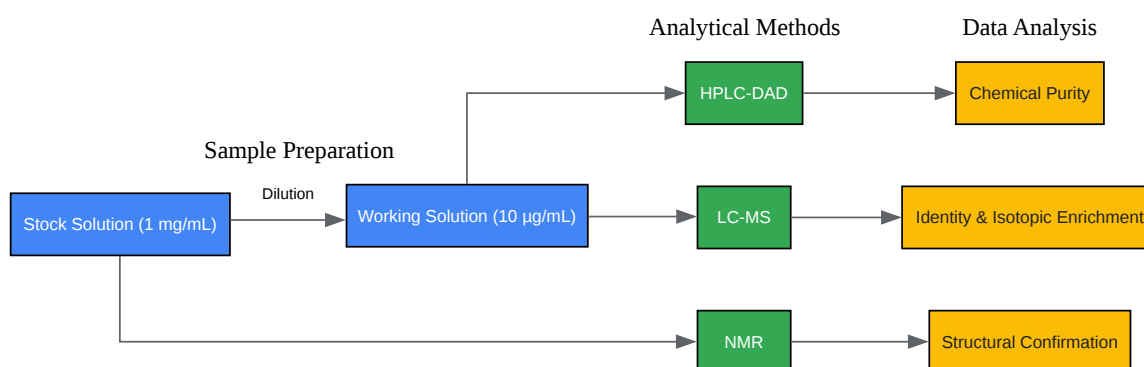
- NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve an appropriate amount of **Fluvalinate-d5** in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
- Data Analysis: The ¹H NMR spectrum of **Fluvalinate-d5** is expected to be similar to that of fluvalinate, but with a significant reduction or absence of signals from the deuterated positions (typically the phenyl ring of the phenoxybenzyl group). The ¹³C NMR spectrum will show the corresponding carbon signals. The ¹H NMR data for non-deuterated fluvalinate in CDCl₃ shows characteristic shifts at approximately 7.0-7.5 ppm for the aromatic protons and other signals for the aliphatic protons.

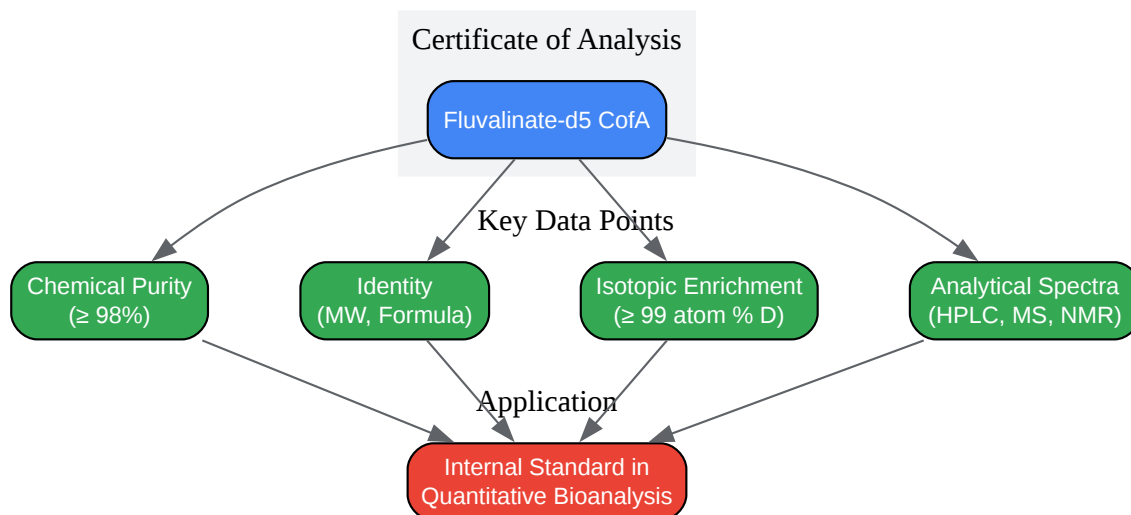
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of **Fluvalinate-d5**.



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Caption: General experimental workflow for the analysis of **Fluvalinate-d5**.



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Caption: Logical relationship of CofA data to its application.

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References

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